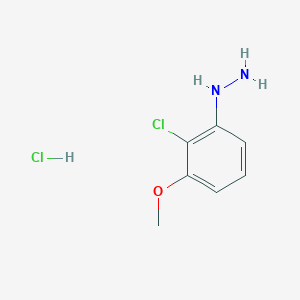
1-(Chloromethoxy)-3-methoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-3-methoxypropane is an organic compound with the molecular formula C5H11ClO2. It is a chlorinated ether, characterized by the presence of both chloromethoxy and methoxy functional groups. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-3-methoxypropane can be synthesized through several methods. One common approach involves the reaction of 3-methoxypropanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxyl group by the chloromethoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with chlorinated compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)-3-methoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols, leading to the formation of corresponding ethers, amines, or thioethers.
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Corresponding ethers, amines, or thioethers.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(Chloromethoxy)-3-methoxypropane finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-3-methoxypropane involves its reactivity with various nucleophiles and electrophiles The chloromethoxy group is particularly reactive, allowing for substitution reactions that can modify the compound’s structure and properties
Comparison with Similar Compounds
1-(Chloromethoxy)propane: Similar in structure but lacks the additional methoxy group, resulting in different reactivity and applications.
1-(Chloromethoxy)butane: Another chlorinated ether with a longer carbon chain, affecting its physical properties and reactivity.
1-(Chloromethoxy)-2-methoxyethane: A compound with a similar functional group arrangement but different carbon chain length and positioning.
Uniqueness: 1-(Chloromethoxy)-3-methoxypropane is unique due to the presence of both chloromethoxy and methoxy groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Properties
Molecular Formula |
C5H11ClO2 |
|---|---|
Molecular Weight |
138.59 g/mol |
IUPAC Name |
1-(chloromethoxy)-3-methoxypropane |
InChI |
InChI=1S/C5H11ClO2/c1-7-3-2-4-8-5-6/h2-5H2,1H3 |
InChI Key |
HXJWWOZVTWUDQR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



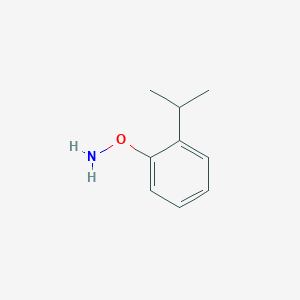
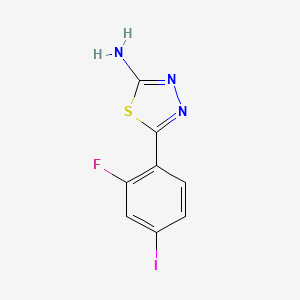

![Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13694405.png)
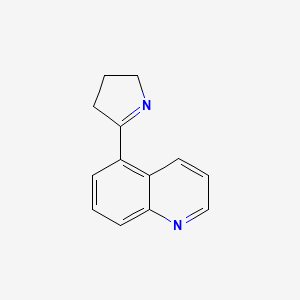

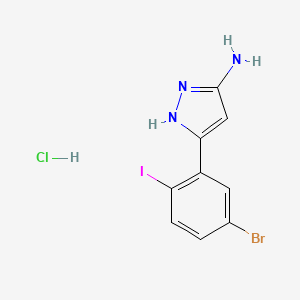
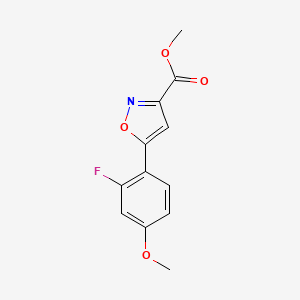
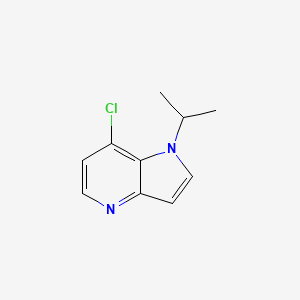
![6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13694426.png)
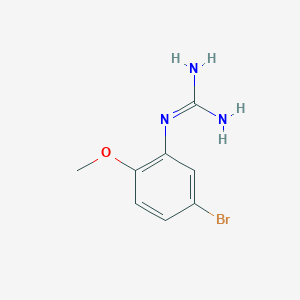
![N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide](/img/structure/B13694442.png)
